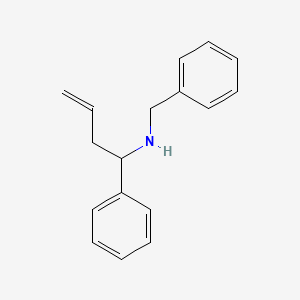
N-benzyl-1-phenylbut-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-phenylbut-3-en-1-amine: is an organic compound with the molecular formula C17H19N . It is a member of the amine family, characterized by the presence of a benzyl group attached to a phenylbutenylamine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-phenylbut-3-en-1-amine typically involves the reaction of benzylamine with 1-phenylbut-3-en-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for temperature control, mixing, and purification ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-phenylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amine derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-benzyl-1-phenylbut-3-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of N-benzyl-1-phenylbut-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes and exerting its effects.
Comparison with Similar Compounds
N-benzyl-1-phenylbut-3-en-1-amine can be compared with other similar compounds, such as:
1-phenylbut-3-en-1-amine: Lacks the benzyl group, resulting in different chemical and biological properties.
N-benzylbut-3-en-1-amine: Similar structure but with variations in the phenyl group, leading to distinct reactivity and applications.
This compound derivatives: Various derivatives with different substituents on the benzyl or phenyl groups, each exhibiting unique characteristics.
Properties
IUPAC Name |
N-benzyl-1-phenylbut-3-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-9-17(16-12-7-4-8-13-16)18-14-15-10-5-3-6-11-15/h2-8,10-13,17-18H,1,9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZBHSJWXDRER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2362042.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2362046.png)
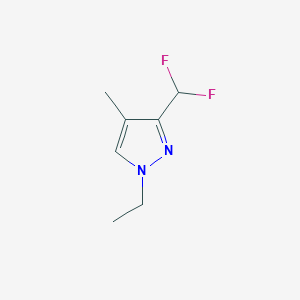
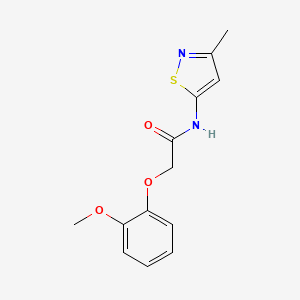
![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2362050.png)
![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)
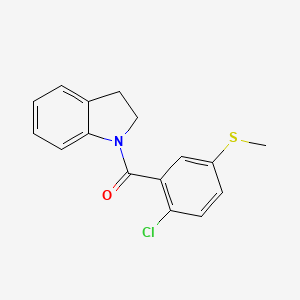
![Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate](/img/structure/B2362054.png)
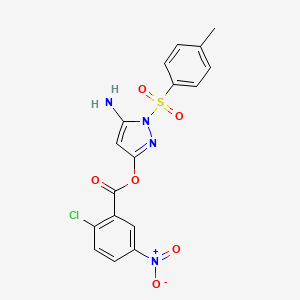
![2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2362057.png)
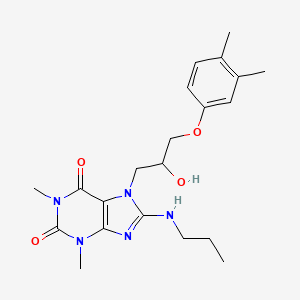
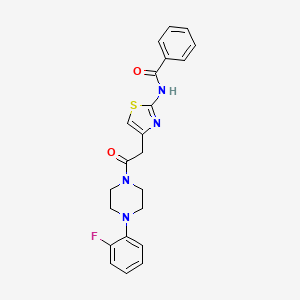
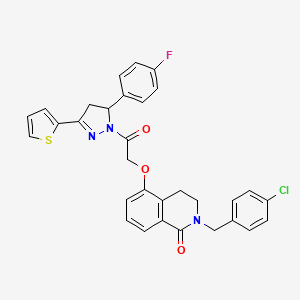
![(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2362065.png)
